6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid
CAS No.: 77837-08-2
Cat. No.: VC20769616
Molecular Formula: C12H9NO3
Molecular Weight: 215.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 77837-08-2 |
---|---|
Molecular Formula | C12H9NO3 |
Molecular Weight | 215.2 g/mol |
IUPAC Name | 6-oxo-1-phenylpyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C12H9NO3/c14-11-7-6-9(12(15)16)8-13(11)10-4-2-1-3-5-10/h1-8H,(H,15,16) |
Standard InChI Key | PETUTZMMIOWORO-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N2C=C(C=CC2=O)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)N2C=C(C=CC2=O)C(=O)O |
Introduction
Physical and Chemical Properties
Physical Characteristics
6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid possesses distinct physical properties that influence its handling, storage, and applications in research settings. The comprehensive physical data available for this compound is presented in Table 1.
Table 1: Physical Properties of 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid
The high melting point (282-284°C) indicates strong intermolecular forces, likely due to hydrogen bonding between carboxylic acid groups. This property has implications for its solubility profile and processing requirements in laboratory and industrial settings. The compound's relatively low vapor pressure suggests minimal volatility at room temperature, which is advantageous for handling and storage stability.
Chemical and Molecular Characteristics
The chemical properties of this compound are strongly influenced by its structural features, particularly the pyridone ring system and the carboxylic acid functional group. Table 2 summarizes key chemical and molecular parameters that define its behavior in chemical reactions and biological systems.
Table 2: Chemical and Molecular Properties of 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid
The LogP value of 1.01 indicates moderate lipophilicity, suggesting a balance between hydrophobic and hydrophilic properties. This characteristic is particularly relevant for drug development as it influences membrane permeability and bioavailability. The polar surface area (PSA) of approximately 59.3 provides further insight into the molecule's potential to penetrate cell membranes, with implications for drug delivery applications.
Synthesis and Preparation Methods
Laboratory Synthesis Approaches
The synthesis of 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid can be achieved through several routes, with hydrolysis of appropriate precursors being a common approach. Based on synthetic procedures described for related compounds, one established method involves the hydrolysis of corresponding esters under basic conditions .
A typical laboratory synthesis pathway may involve:
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Preparation of methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate as a precursor
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Hydrolysis of the ester using a base such as lithium hydroxide or potassium hydroxide
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Acidification to obtain the free carboxylic acid
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Purification by recrystallization or column chromatography
Research on similar pyridone derivatives has demonstrated that hydrolysis conditions significantly impact product formation. For instance, in related compounds, heating the reaction above 100°C in basic medium has been shown to efficiently convert precursors to the corresponding carboxylic acids with high yields (approximately 95%) . This suggests that temperature control is critical for successful synthesis of 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid.
Chemical Reactivity and Transformations
Reaction Profile
6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid possesses multiple reactive sites that can participate in various chemical transformations. The reactivity is primarily dictated by the functional groups present: the pyridone ring system, the carboxylic acid group, and the phenyl substituent. Based on the chemical behavior of structurally similar compounds, Table 3 summarizes key reaction types and their conditions.
Table 3: Major Reaction Types of 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid
Reaction Type | Reactive Site | Common Reagents | Potential Products |
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Esterification | Carboxylic acid | Alcohols, H₂SO₄ | Esters |
Amidation | Carboxylic acid | Amines, coupling reagents (BOP) | Amides |
Reduction | Carbonyl group | NaBH₄, LiAlH₄ | Hydroxyl derivatives |
Oxidation | Pyridone ring | KMnO₄, Cr₂O₃ | Oxidized derivatives |
Substitution | Phenyl group | Halogens, nitrating agents | Substituted derivatives |
The carboxylic acid functionality readily undergoes esterification and amidation reactions, which have been utilized in the synthesis of related compounds with potential biological activity . For instance, the amidation reaction with cycloalkyl amines has been employed to produce compounds that demonstrate cannabinoid receptor type 2 (CB2R) agonist activity.
Synthetic Applications
The versatility of 6-Oxo-1-phenyl-1,6-dihydropyridine-3-carboxylic acid as a synthetic intermediate is highlighted by its potential to serve as a precursor for various bioactive compounds. One significant application is in the synthesis of N-aryl-2-pyridone-3-carboxamide derivatives, which have shown promise as CB2R agonists .
The coupling of this carboxylic acid with different amines using reagents such as BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) has been demonstrated to produce amide derivatives with yields ranging from 50% to 80% . This synthetic pathway represents an important route to developing compounds with potential therapeutic applications in pain management and inflammatory conditions.
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